Orotic acid monohydrate
Overview
Description
Orotic acid monohydrate, also known as Vitamin B13, is a compound with significant biological importance, often recognized for its role as an intermediate in the pyrimidine biosynthesis pathway. It has been studied extensively for its crystal structure, which has been determined using X-ray diffraction methods. The crystals are triclinic with specific cell dimensions and molecular dimensions resembling that of uracil. The molecules are arranged in layers and linked through hydrogen bonds, forming a sheet-like structure .
Synthesis Analysis
The synthesis of orotic acid derivatives and complexes has been a subject of interest in various studies. For instance, the synthesis of a complex iron(III) compound using orotic acid resulted in a structurally and magnetically interesting complex, presenting novel metal-binding modes of the orotate ligand . Additionally, lanthanide complexes have been constructed from orotic acid, yielding structures with different dimensional frameworks, from one-dimensional chains to three-dimensional frameworks with ladder-like chains .
Molecular Structure Analysis
The molecular structure of orotic acid monohydrate has been analyzed through various spectroscopic methods. In aqueous solutions, orotic acid can exist in several ionic and tautomeric forms, with the diketo tautomers being the dominant structural forms. The anti conformation is preferable for neutral molecules, and the orotic dianion exists in two tautomeric forms . The structural properties and phase stability of orotic acid crystal forms have also been investigated, revealing the highly stable nature of the monohydrate form and the occurrence of disorder in the anhydrous form upon dehydration .
Chemical Reactions Analysis
Orotic acid participates in various chemical reactions, particularly as a nucleating agent to enhance crystallinity and crystallization kinetics in polymers. Its effectiveness in both monohydrated and anhydrous forms has been compared, with the anhydrous form showing a more significant increase in overall polymer crystallinity and faster crystallization rate . Orotic acid also forms complexes with metal ions, such as uranyl, vanadyl, and zirconyl, which have been synthesized and characterized for their potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of orotic acid have been explored in different contexts. Its role in water solution has been studied through DFT and NMR spectroscopy, providing insights into its structural forms and solute-solvent interactions . The determination of orotic acid in biological fluids and tissues has been improved through colorimetric assays and chromatographic procedures, which help in understanding its biological functions and interactions . Moreover, the link between dietary orotate and various health conditions, such as fatty liver and hyperbilirubinemia, has been discussed, highlighting the multifaceted nature of orotic acid beyond its role in pyrimidine synthesis .
Scientific Research Applications
Crystal Structure Analysis
Orotic acid monohydrate (Vitamin B13) has been extensively studied for its crystal structure. Takusagawa and Shimada (1973) found that its crystals are triclinic with specific cell dimensions and space group, and the molecules are arranged in layers linked through hydrogen bonds (Takusagawa & Shimada, 1973).
Application in Polymer Science
Tsui and Frank (2014) demonstrated the use of orotic acid as a nucleating agent to enhance the crystallinity and crystallization kinetics of poly(hydroxybutyrate-co-hydroxyvalerate), which addresses embrittlement and reduces solidification time (Tsui & Frank, 2014).
Structural Properties and Phase Stability
Braun et al. (2016) investigated the (de)hydration/desolvation behavior of orotic acid, aiming to understand the structural features of anhydrous orotic acid through a combination of experimental and computational techniques (Braun et al., 2016).
Spectroscopic Studies in Solution
Kubica and Gryff-Keller (2015) conducted a DFT and NMR spectroscopic study of orotic acid in water solutions, revealing that in these solutions, the diketo tautomers are the dominant structural forms of this acid and its anions (Kubica & Gryff-Keller, 2015).
Role in Polymer Nucleation
Song et al. (2017) explored the role of bound water of orotic acid in polymer nucleation, specifically its effects on the crystallization of poly(L-lactic acid) (Song et al., 2017).
Stem Cell Proliferation
Syed et al. (2020) synthesized N-arylhydrazone derivatives of orotic acid and evaluated their potential as stimulators of human mesenchymal stem cells. Some derivatives showed significant effects on the proliferation rate (Syed et al., 2020).
Improving Mechanical Properties of Polymers
Vogel et al. (2015) used orotic acid as a non-toxic nucleating agent for isotactic polypropylene, aiming to improve its mechanical properties, particularly in melt spinning processes (Vogel et al., 2015).
Nucleic Acid Biosynthesis Research
Joussaume and Bourdu (1966) utilized orotic acid in investigating nucleic acid biosynthesis, particularly its conversion into pyrimidine nucleotides by chloroplasts (Joussaume & Bourdu, 1966).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZGLGRBBHYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035192 | |
Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Orotic acid monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21400 | |
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Product Name |
Orotic acid monohydrate | |
CAS RN |
50887-69-9 | |
Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50887-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orotic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050887699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.606 | |
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Record name | OROTIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91532S02AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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